FLASH-EDT2

Übersicht

Beschreibung

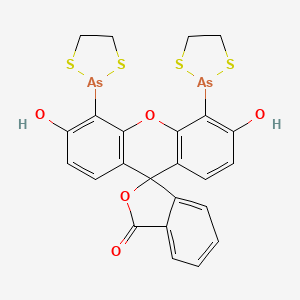

4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxy-spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes dithiarsolan rings and a spiro linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxy-spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one involves multiple steps, starting with the preparation of intermediate compounds. The reaction typically involves the use of arsenic-containing reagents to form the dithiarsolan rings. The conditions often require controlled temperatures and the presence of catalysts to ensure the correct formation of the spiro linkage and the incorporation of hydroxyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis systems could be employed to achieve efficient large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxy-spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the dithiarsolan rings or other functional groups.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different arsenic-containing compounds, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

FLASH-EDT2 is an organoarsenic compound with the molecular formula . It features a fluorescein core with two 1,3,2-dithiarsolane substituents, allowing it to exhibit fluorescence upon binding to specific protein motifs. The compound becomes fluorescent when it binds to proteins containing the tetracysteine (TC) motif , and has been shown to have improved binding affinity when optimized with specific residues flanking the TC motif .

Key Applications

-

Cellular Imaging :

- This compound is widely used for imaging cellular processes in live cells. Its small size (less than 1 kDa) minimizes interference with protein function, making it an excellent alternative to larger fluorescent proteins like GFP .

- It has been successfully applied in studies involving various organisms, including Drosophila, plant cells like Arabidopsis, and bacterial systems such as Escherichia coli and Shigella flexneri .

-

Protein Interaction Studies :

- The compound facilitates the study of protein interactions through fluorescence resonance energy transfer (FRET), enabling researchers to investigate dynamic interactions within cellular environments .

- It allows for site-specific labeling of proteins, which is crucial for understanding functional interactions and localization within cells .

-

High-Throughput Assays :

- This compound can be integrated into cell-free protein synthesis systems, allowing for real-time monitoring of translation dynamics and protein quantification in high-throughput formats .

- The flexibility of its application in microtubes or multi-well plates makes it suitable for various experimental setups .

-

Studying Protein Misfolding and Trafficking :

- The dye has been utilized to study processes related to protein misfolding and trafficking in cells, providing insights into cellular mechanisms that could be relevant in diseases such as Alzheimer's .

- Electron microscopy combined with this compound labeling has enabled detailed studies of protein trafficking in situ, revealing important aspects of cellular organization .

Case Studies

Wirkmechanismus

The mechanism of action of 4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxy-spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one involves its interaction with specific molecular targets. The dithiarsolan rings can interact with thiol groups in proteins, potentially disrupting their function. This interaction can lead to the inhibition of key enzymes or the induction of apoptosis in cancer cells. The spiro linkage and hydroxyl groups may also play a role in the compound’s biological activity by facilitating its binding to target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(1,3,2-dithiarsolan-2-yl)aniline: This compound has similar dithiarsolan rings but lacks the spiro linkage and hydroxyl groups.

Arsenic trioxide: A well-known arsenic-containing compound used in cancer therapy, but with different structural features and mechanisms of action.

Uniqueness

4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxy-spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one is unique due to its combination of dithiarsolan rings, spiro linkage, and hydroxyl groups. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

FLASH-EDT2, a biarsenical compound, is primarily used as a protein labeling reagent due to its ability to bind specifically to tetracysteine (TC) motifs in proteins. This compound has garnered attention for its potential applications in biological research, particularly in studying protein interactions and dynamics.

This compound binds to tetracysteine motifs, which are characterized by the sequence CCXXCC. This binding occurs through a non-covalent interaction that can be influenced by the local environment of the cysteine residues. The compound's ability to associate with these motifs allows for the selective labeling of proteins, enabling researchers to visualize and track protein behavior in live cells.

Inhibition of Protein Tyrosine Phosphatases (PTPs)

Research indicates that this compound can inhibit certain protein tyrosine phosphatases (PTPs) when sensitized by specific mutations. For instance, studies demonstrated that various TCPTP mutants exhibited different levels of inhibition by this compound. The most sensitive mutant was found to have a tetracysteine insertion adjacent to the WPD loop of the PTP domain, leading to a significant reduction in enzyme activity upon binding with this compound .

Comparative Inhibition Data

| Compound | Inhibition (%) | Target Protein |

|---|---|---|

| This compound | 28% | TCPTP |

| Cl2this compound | 43% | TCPTP |

| Et2this compound | 52% | TCPTP |

This table summarizes the comparative effectiveness of different biarsenical probes on inhibiting TCPTP activity, highlighting that modifications to the this compound structure can significantly enhance its inhibitory capacity .

Non-Specific Binding

In addition to its specific interactions with tetracysteine motifs, this compound has been observed to bind non-specifically to various cysteine-rich proteins. This non-specificity can complicate experimental outcomes but also provides insights into broader protein interactions within cellular environments .

Study on Protein Dynamics

One notable study utilized this compound in fluorescence resonance energy transfer (FRET) experiments to investigate conformational changes in proteins. By tagging proteins with this compound and measuring fluorescence intensity changes, researchers could infer dynamic interactions and conformational shifts within living cells .

Application in Cancer Research

In cancer biology, this compound has been employed as a molecular imaging tool. Its ability to label specific proteins allows for real-time tracking of cancer-related protein interactions, providing valuable data on tumor progression and response to therapies .

Research Findings

Recent studies have focused on optimizing the use of this compound and its derivatives for enhanced specificity and sensitivity. For instance, modifications at positions 2' and 7' on the fluorescein scaffold have been shown to improve binding affinity and inhibition potency against target proteins . These findings suggest that further structural optimization could lead to more effective research tools.

Eigenschaften

IUPAC Name |

4',5'-bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18As2O5S4/c27-17-7-5-15-21(19(17)25-32-9-10-33-25)30-22-16(6-8-18(28)20(22)26-34-11-12-35-26)24(15)14-4-2-1-3-13(14)23(29)31-24/h1-8,27-28H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNUQUGWNQHQDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS[As](S1)C2=C(C=CC3=C2OC4=C(C35C6=CC=CC=C6C(=O)O5)C=CC(=C4[As]7SCCS7)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18As2O5S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431400 | |

| Record name | FLASH-EDT2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

664.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212118-77-9 | |

| Record name | FlAsH | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=212118-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4',5'-Bis(1,3,2-dithioarsolan-2-yl)fluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212118779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLASH-EDT2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.